2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-12-23-15(18(20,21)22)11-16(24-12)25-5-7-26(8-6-25)17(27)10-13-3-2-4-14(19)9-13/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWEJFSVITVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Trifluoromethyl Pyrimidine Moiety: This involves the construction of the pyrimidine ring with a trifluoromethyl group, often through cyclization reactions.
Coupling with Piperazine: The final step involves coupling the fluorophenyl intermediate and the trifluoromethyl pyrimidine moiety with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and trifluoromethyl pyrimidine moieties are likely involved in binding to these targets, influencing their activity and leading to downstream effects in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): This analog replaces the ethanone group with a pyrido-pyrimidinone core.
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (): The fluorophenyl group here is para-substituted, and the benzotriazole ring replaces the pyrimidine. Such changes may reduce pyrimidine-specific interactions (e.g., hydrogen bonding) while retaining piperazine-mediated solubility .
Variations in the Ketone Linker
- 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (): This compound shares the ethanone-piperazine backbone but incorporates a triazolylphenyl-chloropyrimidine system. The chloro and triazole groups may enhance halogen bonding and π-stacking, respectively, compared to the target’s trifluoromethyl-pyrimidine .
- 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): A butanone linker replaces ethanone, increasing chain flexibility. The trifluoromethylphenyl group (vs. trifluoromethylpyrimidine) may reduce pyrimidine-dependent activity .
Pyrimidine Ring Modifications
- 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone derivatives (): These analogs substitute the ethanone group with methanone and introduce a chloro-trifluoromethylphenyl group on the pyrimidine. The chloro group could improve electrophilic reactivity but increase toxicity risks compared to the target’s methyl group .
- N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (): The pyrimidine-piperazine unit is retained, but a cyclopentyl-carboxamide group replaces the ethanone. This modification likely enhances conformational rigidity and target specificity .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrimidine core via cyclocondensation of trifluoromethyl-substituted precursors.
- Step 2: Introduction of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions (e.g., N₂ atmosphere, Pd catalysis) .
- Step 3: Ketone functionalization at the ethanone position using Friedel-Crafts acylation or cross-coupling reactions. Critical factors include temperature control (70–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pyrimidine formation | CF₃-substituted diamine, Cl⁻ donor | EtOH | 80°C | 60–75% |
| Piperazine coupling | Pd(OAc)₂, Xantphos | DMF | 100°C | 50–65% |
Q. Which spectroscopic and crystallographic methods are most effective for structural validation?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine N-CH₂ signals at δ 3.2–3.6 ppm) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the piperazine-pyrimidine linkage. A triclinic crystal system (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å was reported for analogous fluorophenyl-piperazine derivatives .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 422.15) .
Q. How does the compound’s solubility and stability vary across pH and solvent systems?
- Solubility: Poor in aqueous buffers (≤0.1 mg/mL at pH 7.4); enhanced in DMSO or DMF (≥10 mg/mL).
- Stability: Degrades <5% over 24 hours in DMSO at 4°C but shows hydrolysis in protic solvents (e.g., t₁/₂ = 8 hours in MeOH:H₂O 1:1) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data in literature?
- Dose-Response Reassessment: Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
- Target Engagement Studies: Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinase domains) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-recognizing receptors (e.g., GPCRs or kinases).
- MD Simulations: Assess piperazine flexibility and trifluoromethyl group hydrophobicity in lipid bilayers (GROMACS/NAMD) . Table 2: Predicted Binding Affinities for Common Targets
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₂A Receptor | -9.2 | π-Stacking (fluorophenyl), H-bond (pyrimidine N) |
| CYP3A4 | -7.8 | Hydrophobic (CF₃), Van der Waals (piperazine) |
Q. What experimental design principles apply to optimizing this compound’s synthesis in flow chemistry?
- DoE (Design of Experiments): Vary residence time (2–10 min), temperature (60–100°C), and reagent stoichiometry to maximize throughput .
- In-Line Analytics: Integrate FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
- Scale-Up Challenges: Address clogging risks in microreactors due to precipitation of trifluoromethyl intermediates .
Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others do not?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
